molecular formula C17H13FO3 B11665254 7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11665254
M. Wt: 284.28 g/mol
InChI Key: UAOGUGZBMPTXGO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves the reaction of 4-methyl-2H-chromen-2-one with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted chromen-2-one derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one would depend on its specific interactions with molecular targets. For instance, if the compound exhibits biological activity, it may interact with enzymes, receptors, or other proteins, leading to modulation of specific pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
  • 7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
  • 7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

Uniqueness

The uniqueness of 7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one lies in the specific positioning of the 2-fluorobenzyl group, which can influence its chemical reactivity and potential biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall properties .

Properties

Molecular Formula

C17H13FO3

Molecular Weight

284.28 g/mol

IUPAC Name

7-[(2-fluorophenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C17H13FO3/c1-11-8-17(19)21-16-9-13(6-7-14(11)16)20-10-12-4-2-3-5-15(12)18/h2-9H,10H2,1H3

InChI Key

UAOGUGZBMPTXGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3F

Origin of Product

United States

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